molecular formula C19H15Cl2N3O2S B2817732 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole CAS No. 477872-53-0

5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

Cat. No.: B2817732
CAS No.: 477872-53-0
M. Wt: 420.31
InChI Key: PJLZTYFACAOIIH-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, chlorinated phenyl groups, and an ethanimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.

    Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups are introduced via nucleophilic aromatic substitution reactions, where a chlorinated aniline reacts with the thiazole intermediate.

    Formation of the Ethanimidoyl Moiety: This step involves the reaction of the thiazole intermediate with an isocyanate derivative to form the ethanimidoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a drug candidate.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of chlorinated phenyl groups and the thiazole ring suggests potential interactions with hydrophobic pockets in proteins, while the ethanimidoyl group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-methyl-1,3-thiazole: Lacks the ethanimidoyl and 3-chloroanilino groups, making it less complex.

    5-(Ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole: Similar but without the 3-chloroanilino group.

    5-({[(Anilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole: Similar but without the chlorine substitution on the aniline ring.

Uniqueness

The uniqueness of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorinated phenyl groups and the thiazole ring makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c1-11-17(27-18(22-11)13-6-8-14(20)9-7-13)12(2)24-26-19(25)23-16-5-3-4-15(21)10-16/h3-10H,1-2H3,(H,23,25)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLZTYFACAOIIH-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC3=CC(=CC=C3)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.